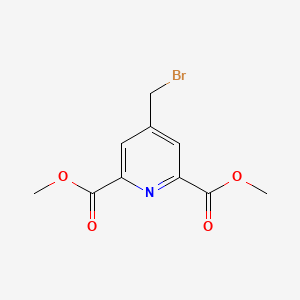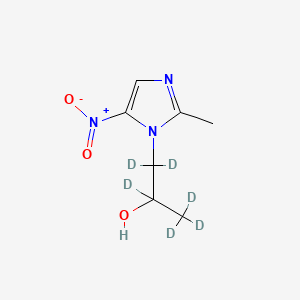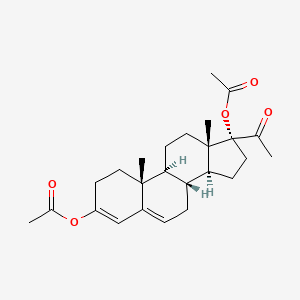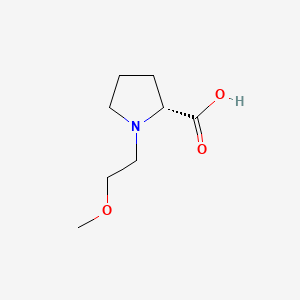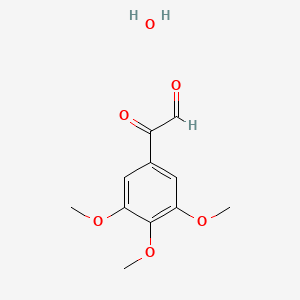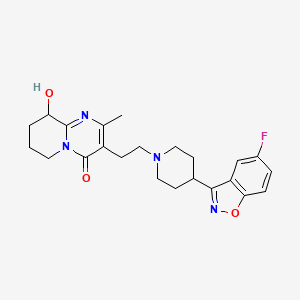
5-Fluoro Paliperidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro Paliperidone is a derivative of Paliperidone . Paliperidone is an atypical antipsychotic used in the treatment of schizophrenia and other schizoaffective or delusional disorders .
Synthesis Analysis
The synthesis of Paliperidone involves acylating a compound of formula (5) under certain conditions . A stability-indicating analytical method was developed for the estimation of related substances and degradants of Paliperidone .
Molecular Structure Analysis
The molecular structure of Paliperidone involves a pyridopyrimidinone ring structure . Two pharmaceutical salts of Paliperidone, namely, Paliperidone benzoate (PLPT·BA) and Paliperidone salicylate (PLPT·SA), were successfully synthesized .
Chemical Reactions Analysis
The reactivity of 5-fluorouracil, a compound similar to this compound, towards superoxide radical anion (O2•−) and hydroperoxyl radical (HO2•) was investigated using density functional theory (DFT) calculations .
Applications De Recherche Scientifique
Biodisponibilité améliorée dans la formulation médicamenteuse
Le 5-Fluoro Paliperidone a été étudié pour son potentiel à améliorer la biodisponibilité lorsqu’il est utilisé dans des films buccaux avec des transporteurs lipidiques nanostructurés (NLC). Cette approche vise à surmonter la faible biodisponibilité orale de la paliperidone, ce qui pourrait améliorer son efficacité thérapeutique dans le traitement de la schizophrénie .
Traitement à action prolongée pour la schizophrénie
Des essais cliniques ont étudié des formes injectables à action prolongée de la paliperidone, telles que le palmitate de paliperidone, pour le traitement de la schizophrénie. Ces études se concentrent sur l’efficacité et l’innocuité du médicament, offrant une option de traitement durable qui pourrait améliorer l’observance des patients et réduire la fréquence des rechutes .
Recherche en neurosciences : neuroinflammation et neurogenèse
En neurosciences, le this compound est étudié pour ses effets sur la neuroinflammation et la neurogenèse. Des recherches utilisant des modèles animaux examinent comment un traitement systémique avec le composé peut entraîner des changements neuroinflammatoires aigus, ce qui pourrait éclairer les stratégies pour prévenir les déficits neuropsychologiques après une chimiothérapie .
Progrès en chimie médicinale
Le rôle du composé en chimie médicinale est important, la recherche se concentrant sur l’utilisation précise des pyrimidines fluorées comme le this compound pour traiter le cancer. Les développements en chimie du fluor ont contribué à une utilisation plus ciblée et efficace de ces composés en médecine personnalisée .
Innovations dans le traitement psychiatrique
Le this compound a fait partie de traitements novateurs en psychiatrie, en particulier dans la prise en charge de la schizophrénie. Des études ont montré que les injections à action prolongée peuvent conduire à de meilleurs résultats cliniques, soulignant l’importance d’une médication constante et du contrôle des symptômes .
Contributions à la biotechnologie
Dans le secteur de la biotechnologie, le this compound est utilisé dans la recherche en protéomique. Ses propriétés moléculaires sont exploitées dans le développement d’essais biochimiques et d’études, contribuant à une compréhension plus approfondie des interactions et des fonctions des protéines .
Mécanisme D'action
Target of Action
5-Fluoro Paliperidone, also known as Paliperidone, primarily targets central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . These receptors play a crucial role in regulating mood and behavior, and their antagonism is associated with the therapeutic activity of Paliperidone in treating schizophrenia and other schizoaffective disorders .
Mode of Action
The exact mechanism of action of Paliperidone is unknown, but it is believed to act via a similar pathway to its parent drug, Risperidone . It is proposed that Paliperidone’s therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This antagonism may help to restore the balance of these neurotransmitters in the brain, thereby improving mood and behavior.
Biochemical Pathways
Paliperidone is believed to modulate several biochemical pathways related to its target receptors. The primary pathways involve dopamine and serotonin neurotransmission, which are crucial for mood regulation and cognitive function . .
Pharmacokinetics
The pharmacokinetic properties of Paliperidone include its absorption, distribution, metabolism, and excretion (ADME). The drug’s bioavailability and pharmacokinetic profile can vary depending on the route of administration
Result of Action
The molecular and cellular effects of Paliperidone’s action primarily involve the antagonism of D2 and 5HT2A receptors. This antagonism can lead to changes in neurotransmitter levels and neuronal activity, potentially improving symptoms of schizophrenia and other schizoaffective disorders . .
Action Environment
The action, efficacy, and stability of Paliperidone can be influenced by various environmental factors. These may include the patient’s physiological condition, the presence of other medications, and individual genetic factors that can affect drug metabolism . Understanding these factors is crucial for optimizing the use of Paliperidone in clinical settings.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-Fluoro Paliperidone plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with several enzymes, proteins, and other biomolecules. The compound primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . These interactions inhibit the overactivity of dopamine and serotonin, which is often associated with psychotic disorders. Additionally, this compound binds to alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors, contributing to its therapeutic effects .
Cellular Effects
This compound influences various cellular processes, particularly in neuronal cells. It modulates cell signaling pathways, gene expression, and cellular metabolism. The compound’s antagonistic action on dopamine D2 and serotonin 5-HT2A receptors affects intracellular signaling cascades, leading to changes in gene expression and neurotransmitter release . This modulation can result in altered cellular metabolism and improved cellular function in the context of psychotic disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By antagonizing dopamine D2 and serotonin 5-HT2A receptors, the compound inhibits the downstream signaling pathways associated with these receptors . This inhibition reduces the hyperactivity of dopaminergic and serotonergic systems, which is crucial in managing symptoms of schizophrenia. Additionally, this compound’s interaction with adrenergic and histaminergic receptors contributes to its overall pharmacological profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme conditions. Long-term studies have shown that this compound maintains its efficacy in modulating cellular functions over extended periods . The stability and degradation of the compound can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively manages symptoms of psychotic disorders without significant adverse effects . At higher doses, this compound can induce toxic effects, including metabolic disturbances and cardiovascular issues . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic use.
Metabolic Pathways
This compound undergoes several metabolic pathways in the body. It is primarily metabolized in the liver through oxidative N-dealkylation, mono-hydroxylation, and alcohol dehydrogenation . These metabolic processes involve enzymes such as cytochrome P450 isoforms and alcohol dehydrogenase. The metabolites of this compound are excreted mainly through urine, with a small fraction eliminated via feces .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is absorbed into the bloodstream and distributed to target tissues, including the brain . It crosses the blood-brain barrier and accumulates in neuronal tissues, where it exerts its therapeutic effects. The distribution of this compound is influenced by its binding to plasma proteins and its lipophilicity .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is primarily localized in the cytoplasm and membrane-bound organelles of neuronal cells . Its localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell. This subcellular localization is essential for the compound’s interaction with its target receptors and subsequent therapeutic effects .
Propriétés
IUPAC Name |
3-[2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-13-16(24)4-5-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVATZOFABXGUAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
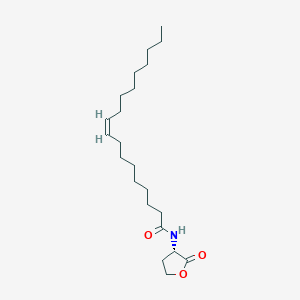
![2-Boc-Octahydropyrazino[1,2-a]pyrazine](/img/structure/B584315.png)
![Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate](/img/structure/B584317.png)
![4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovale](/img/no-structure.png)
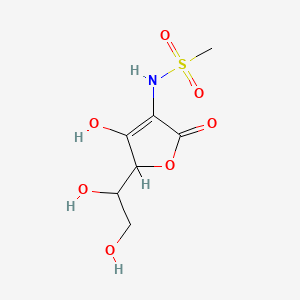
![2-[2-[2-[4-[11,25,39-Tridodecyl-20,34-bis[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenoxy]ethoxy]ethoxy]ethanol](/img/structure/B584323.png)
